molecular formula C16H19N B1609103 Bis(2,6-dimethylphenyl)amine CAS No. 74443-35-9

Bis(2,6-dimethylphenyl)amine

Cat. No. B1609103
CAS RN: 74443-35-9
M. Wt: 225.33 g/mol
InChI Key: FQKQCCVYAJVHAF-UHFFFAOYSA-N
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Description

Bis(2,6-dimethylphenyl)amine is an organic compound with the linear formula C16H19N . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C16H19N/c1-11-7-5-8-12(2)15(11)17-16-13(3)9-6-10-14(16)4/h5-10,17H,1-4H3 . This indicates that the molecule consists of 16 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 225.33 g/mol . It is a solid at room temperature and should be stored in a dark place under an inert atmosphere .

Scientific Research Applications

Catalysis

Bis(2,6-dimethylphenyl)amine derivatives have been utilized in catalytic processes. For instance, bis(carboxamide) proligands derived from (R,S)-2,2‘-diamino-6,6‘dimethylbiphenyl have been synthesized and used to form group 4 metal complexes for hydroamination/cyclization of aminoalkenes, indicating their role in catalytic applications (Gott et al., 2007). Furthermore, bisamides like Cp2Zr(NHR)2 have catalyzed the hydroamination of alkynes and allenes, showcasing the utility of this compound derivatives in catalysis (Walsh, Baranger, & Bergman, 1992).

Polymerization

Research has also explored the use of this compound derivatives in polymerization processes. For example, bis(diphenylphosphino)amine (PNP) ligands, with various alkyl and cycloalkyl substituents, were synthesized and tested with chromium for ethylene tetramerization, demonstrating the impact of ligand design on polymerization efficiency (Kuhlmann et al., 2007). Additionally, amine-bis(phenolate) chromium(III) chloride complexes have been investigated for the copolymerization of cyclohexene oxide and carbon dioxide, further highlighting the role of these compounds in polymer chemistry (Devaine-Pressing, Dawe, & Kozak, 2015).

Complex Metal-Ligand Systems

The development of complex metal-ligand systems incorporating this compound derivatives has been a subject of interest. For instance, the structural and electronic properties of copper complexes with mixed benzimidazole/thioether donors have been characterized, offering insights into their potential applications in mimicking metalloenzyme functions (Castillo et al., 2012).

Safety and Hazards

Bis(2,6-dimethylphenyl)amine is classified as harmful if swallowed and causes serious eye irritation . It may also cause long-lasting harmful effects to aquatic life . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and washing thoroughly after handling .

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2,6-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-11-7-5-8-12(2)15(11)17-16-13(3)9-6-10-14(16)4/h5-10,17H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKQCCVYAJVHAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=C(C=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399917
Record name Bis(2,6-dimethylphenyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74443-35-9
Record name Bis(2,6-dimethylphenyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIS-(2,6-DIMETHYL-PHENYL)-AMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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